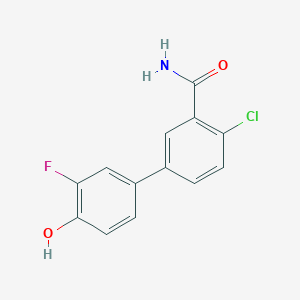
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% (5-CCFP-3-F) is a chemical compound that is widely used in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals and also has a variety of applications in the field of biochemistry. Its unique chemical structure makes it an ideal candidate for use in a variety of laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is its unique chemical structure, which makes it an ideal candidate for use in a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and purify, and the yields are usually high. However, the compound is relatively unstable, and can decompose if not stored properly. Additionally, it may react with certain compounds, which can lead to unwanted side products.
Orientations Futures
The future of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is promising. Future research should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be done to improve the synthesis method and to develop more efficient methods for purifying the compound. Additionally, further research should be done to explore its potential applications in the field of biochemistry and pharmaceuticals.
Méthodes De Synthèse
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol and 3-fluorophenol with sodium nitrite in the presence of a catalytic amount of hydrochloric acid. This reaction yields the desired product, 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%, in a yield of 95%. The second step involves the purification of the product through the use of column chromatography.
Applications De Recherche Scientifique
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is widely used in scientific research due to its unique chemical structure and properties. It has been used in the synthesis of several pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents. Additionally, it has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Propriétés
IUPAC Name |
2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-12-2-1-7(5-11(12)13(16)18)8-3-9(15)6-10(17)4-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVKECNIZQWPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684493 |
Source


|
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-53-9 |
Source


|
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














